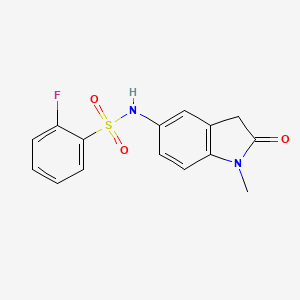

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

説明

特性

IUPAC Name |

2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJNQVDAQHOESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature . The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

化学反応の分析

Types of Reactions

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.

Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxidized or reduced indole derivatives .

科学的研究の応用

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:

作用機序

The mechanism of action of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Molecular Weight : The target compound (320.34 g/mol) is lighter than the bromo-chloro-thiazol derivative (606.81 g/mol) , which may confer better bioavailability.

- Substituent Effects: The fluorine in the target compound and the bromo-chloro-thiazol analog may improve metabolic resistance but differ in steric bulk and electronic effects. The indolinone group in the target contrasts with the thiazole ring in and the methoxy/amino groups in , suggesting divergent biological targets.

生物活性

2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group and a fluorinated aromatic ring, which contribute to its unique chemical properties and biological functions.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is , with a molecular weight of approximately 320.3 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 921536-92-7 |

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base. The reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature, which facilitates the formation of the sulfonamide linkage .

Anticancer Properties

Research indicates that compounds similar to 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit promising anticancer activities. For instance, studies have shown that related indole derivatives can induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line) and other tumor types. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Enzyme Inhibition

This compound has been evaluated for its potential as an inhibitor of carbonic anhydrases, which are crucial enzymes in physiological processes such as acid-base balance and respiration. Inhibitors of carbonic anhydrases have therapeutic applications in treating conditions like glaucoma and certain types of cancer.

Antimicrobial Activity

Preliminary studies suggest that 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may possess antimicrobial properties. Compounds with similar structures have shown activity against Gram-positive bacteria, including Staphylococcus aureus, with reported minimum inhibitory concentrations (MICs) indicating bactericidal effects .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that derivatives containing the oxoindole structure led to significant reductions in cell viability in cancer cell lines. The apoptotic pathways activated by these compounds were assessed using flow cytometry and caspase activity assays.

- Enzyme Inhibition Assays : The inhibitory effects on carbonic anhydrases were quantified using enzyme kinetics, revealing that this compound could effectively reduce enzyme activity at micromolar concentrations.

- Antimicrobial Testing : The antimicrobial efficacy was evaluated through disk diffusion methods and broth microdilution assays, showing promising results against various pathogenic strains.

Q & A

Q. What are the key synthetic routes for 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step organic reactions, including Suzuki–Miyaura coupling to form carbon-carbon bonds between aromatic systems. A common approach starts with preparing intermediates such as pyridine or indoline derivatives, followed by sulfonylation. Reaction optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) in solvents like dioxane or ethanol under inert conditions. Temperature control (80–100°C) and base selection (e.g., K₂CO₃) significantly impact yield. Purification via column chromatography and recrystallization enhances purity .

Q. Which structural features of this compound are critical for its biological activity?

The molecule's activity is influenced by:

- The fluorine atom at the benzene ring, which enhances electronegativity and binding affinity.

- The 1-methyl-2-oxoindolin-5-yl moiety, contributing to hydrophobic interactions with target proteins.

- The sulfonamide group , enabling hydrogen bonding with biological macromolecules. Crystallographic studies reveal bond angles and lengths that stabilize interactions with enzymes or receptors .

Q. What analytical techniques are recommended to confirm the compound's purity and structural integrity?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection to assess purity (>95% is typical for in vitro studies).

- X-ray diffraction for crystallographic validation of the 3D structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from variations in experimental design, such as dose ranges, model systems, or assay conditions. For example, a study evaluating coronary resistance in isolated rat hearts used a standardized perfusion protocol with Krebs-Henseleit solution and controlled dosing (0.001 nM). To address contradictions:

- Replicate studies using identical conditions (e.g., cell lines, animal models).

- Perform dose-response curves to identify threshold effects.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR analysis involves synthesizing derivatives with systematic modifications (e.g., replacing fluorine with other halogens, altering the indoline substituents). Key steps include:

- Molecular docking to predict binding modes with target proteins (e.g., kinases).

- Pharmacophore modeling to identify essential functional groups.

- In vitro screening against relevant biological targets (e.g., cancer cell lines, inflammatory markers). Comparative studies of analogs, such as 2-fluoro-N-(5-hydroxy-3-thiophenepentyl)benzenesulfonamide, highlight the impact of fluorination on pharmacokinetics .

Q. How should researchers design experiments to evaluate interactions with biological targets?

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).

- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., carbonic anhydrase) to identify interaction sites.

- NMR titration : Map binding interfaces by observing chemical shift perturbations.

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. What strategies mitigate synthesis challenges, such as low reactivity or byproduct formation?

- Catalyst optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance coupling efficiency.

- Microwave-assisted synthesis : Reduce reaction times and improve yields.

- Protecting groups : Temporarily shield reactive sites (e.g., amines) during multi-step syntheses.

- Byproduct analysis : Employ LC-MS to trace impurities and adjust stoichiometry or solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。